

Mpeg45-epoxide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Mpeg45-epoxide*

Cat. No.: *B15580358*

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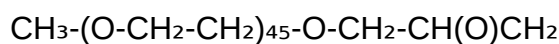
Introduction

Mpeg45-epoxide is a monomethylated polyethylene glycol (mPEG) derivative featuring a terminal epoxide functional group. This heterobifunctional linker has garnered significant attention in the fields of bioconjugation and drug delivery, primarily for its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in disease.[3] The mPEG linker in these constructs is not merely a spacer but plays a crucial role in modulating the physicochemical properties of the resulting PROTAC molecule, including its solubility, cell permeability, and the spatial orientation of its two functional ends.[3][4][5] This guide provides an in-depth overview of the chemical structure, properties, and applications of **Mpeg45-epoxide**, with a focus on its utility in the development of next-generation therapeutics.

Chemical Structure and Properties

Mpeg45-epoxide is characterized by a long-chain polyethylene glycol backbone, which consists of approximately 45 repeating ethylene glycol units, capped at one end with a methoxy group and at the other with a reactive epoxide ring.[2] The IUPAC name for the core structure is mono-Methyl polyethylene glycol glycidyl ether.[6]

The chemical structure can be represented as:

Data Presentation: Physicochemical Properties of **Mpeg45-epoxide**

Property	Value	Reference(s)
CAS Number	40349-67-5	[2][6][7][8]
Approximate Molecular Weight	~2000 g/mol	[9]
Appearance	White waxy powder or flakes	[9]
Solubility	Soluble in water and most organic solvents. Insoluble in aliphatic hydrocarbons.	[9]
Purity	>95%	
Storage Temperature	-20°C	[10]

Role in PROTACs and Signaling Pathways

In the architecture of a PROTAC, the **Mpeg45-epoxide** linker connects a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for subsequent polyubiquitination and degradation of the target protein by the proteasome.[3]

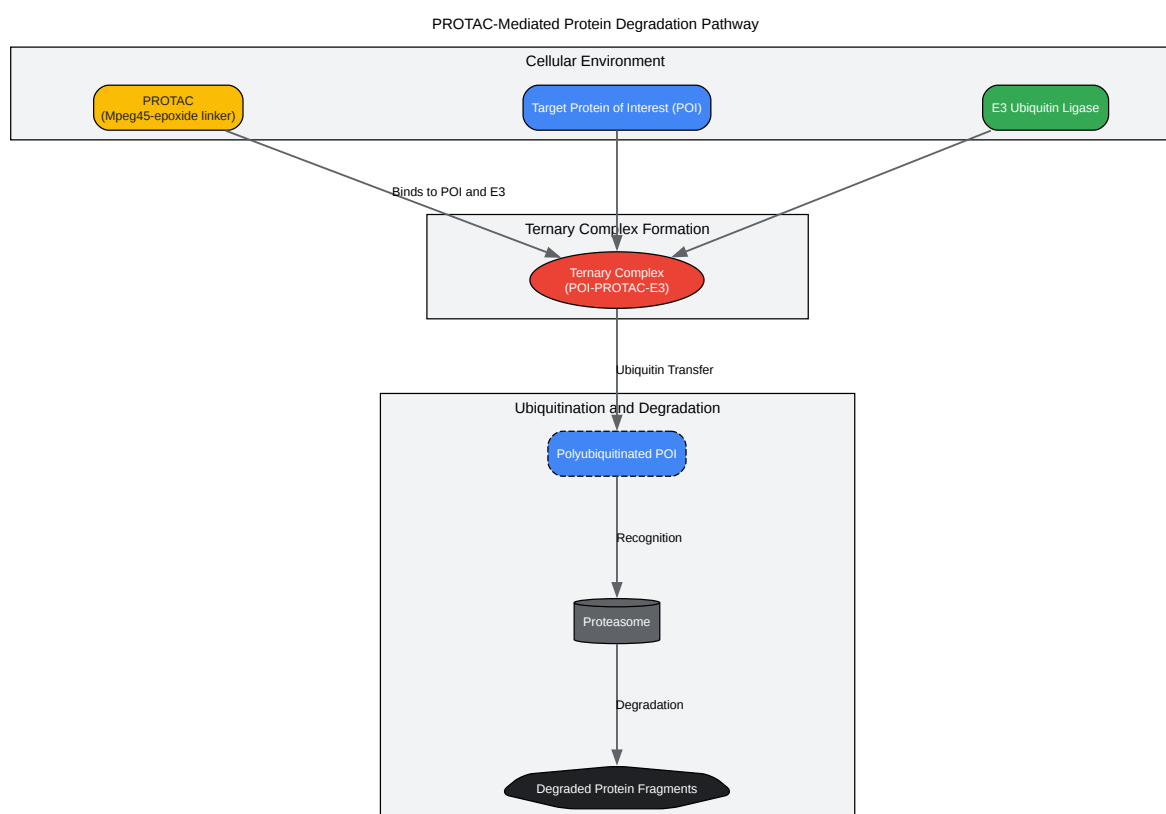
The **Mpeg45-epoxide** linker influences this process in several ways:

- **Solubility and Permeability:** The hydrophilic nature of the polyethylene glycol chain enhances the aqueous solubility of the often-hydrophobic PROTAC molecule, which can improve its bioavailability and cell permeability.[3][5][11]
- **Flexibility and Conformation:** The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation for the formation of a productive ternary complex.[4] This conformational adaptability is crucial as the geometry of the ternary complex is a key determinant of degradation efficiency.[3]

- Metabolic Stability: The ether backbone of the PEG linker is generally more resistant to metabolic degradation compared to simple alkyl chains.[4]

While the **Mpeg45-epoxide** linker itself does not directly participate in intracellular signaling pathways, its properties are instrumental in enabling the PROTAC molecule to effectively engage with the ubiquitin-proteasome pathway, leading to the degradation of the target protein.

Mandatory Visualization



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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of Mpeg45-epoxide

A general method for the synthesis of mPEG-epoxide involves the reaction of monomethyl polyethylene glycol with epichlorohydrin in the presence of a Lewis acid catalyst, followed by dehydrohalogenation.

Protocol for Coupling Mpeg45-epoxide to a Primary Amine-Containing Molecule

This protocol describes the covalent attachment of **Mpeg45-epoxide** to a molecule (e.g., a protein, peptide, or small molecule ligand for a PROTAC) containing a primary amine. The reaction involves the nucleophilic attack of the amine on the epoxide ring, resulting in a stable secondary amine linkage.

Materials:

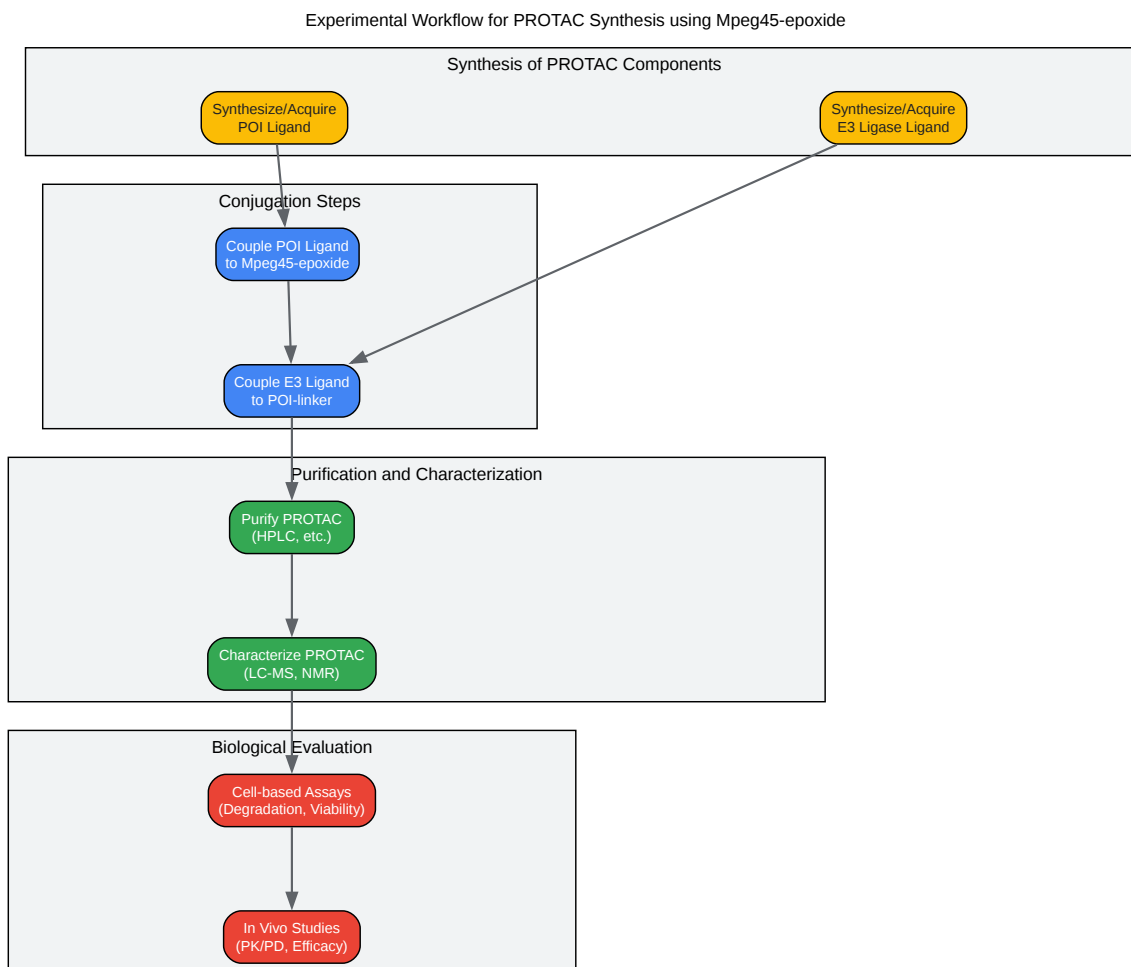
- **Mpeg45-epoxide**
- Amine-containing molecule of interest
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- Base (e.g., DIPEA or triethylamine)
- Reaction vessel
- Stirring apparatus
- Analytical instrumentation for reaction monitoring (e.g., LC-MS)
- Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

- **Dissolution:** Dissolve the amine-containing molecule (1.0 equivalent) and **Mpeg45-epoxide** (1.0-1.5 equivalents) in the anhydrous solvent in the reaction vessel.
- **Addition of Base:** Add the base (2.0-3.0 equivalents) to the reaction mixture.

- **Reaction:** Stir the reaction mixture at room temperature overnight. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate if necessary.
- **Monitoring:** Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
- **Work-up:** Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired Mpeg45-conjugated molecule.

Mandatory Visualization



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Caption: A typical workflow for the synthesis and evaluation of PROTACs.

Conclusion

Mpeg45-epoxide serves as a versatile and valuable tool for researchers and drug development professionals. Its well-defined structure and favorable physicochemical properties make it an ideal linker for the construction of complex biomolecules, particularly PROTACs. The strategic incorporation of the **Mpeg45-epoxide** linker can significantly enhance the drug-like properties of these novel therapeutics, paving the way for the development of innovative treatments for a wide range of diseases. As our understanding of the intricate structure-activity

relationships of PROTACs continues to evolve, the rational design and application of linkers like **Mpeg45-epoxide** will remain a critical component of successful drug discovery efforts.

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References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. ptc.bocsci.com [ptc.bocsci.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. CheMondis Marketplace [chemondis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MONO-METHYL POLYETHYLENE GLYCOL 5,000 GLYCIDYL ETHER | 40349-67-5 [chemicalbook.com]
- 9. usbio.net [usbio.net]
- 10. MPEG 2000 - Ataman Kimya [atamanchemicals.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
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